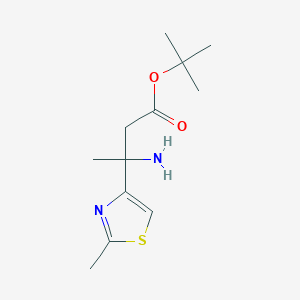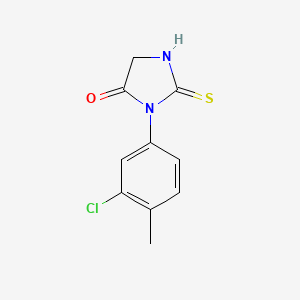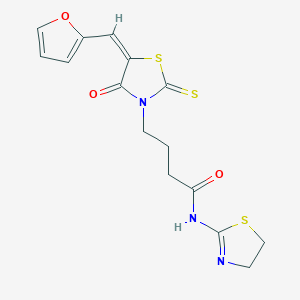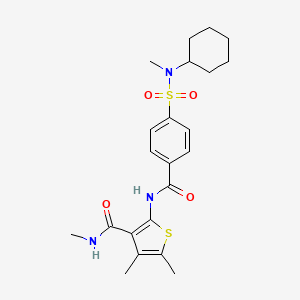
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has a wide range of potential scientific research applications. It has been studied for its potential use as a building block in the synthesis of peptides and other complex organic molecules. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Additionally, tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has been studied for its potential use in drug discovery and development.
Mechanism of Action
The exact mechanism of action of tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also has a wide range of potential applications, making it a versatile compound for use in various scientific fields. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Another area of research could focus on developing new synthetic methods for producing this compound, which could make it more accessible for use in research. Additionally, further research could be conducted to explore the potential use of tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate in drug discovery and development.
Synthesis Methods
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate can be synthesized through a multi-step process involving the reaction of tert-butyl 3-bromo-3-(2-methyl-1,3-thiazol-4-yl)butanoate with ammonia. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol and a base such as sodium hydroxide. The resulting product is purified through crystallization or column chromatography.
properties
IUPAC Name |
tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8-14-9(7-17-8)12(5,13)6-10(15)16-11(2,3)4/h7H,6,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAEZYDEYVTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)(CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)




![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)




![2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2581486.png)

![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)
